![molecular formula C17H22N2O3 B14466937 4-[2-({2-Hydroxy-3-[(4-methylpyridin-2-YL)oxy]propyl}amino)ethyl]phenol CAS No. 66781-40-6](/img/structure/B14466937.png)
4-[2-({2-Hydroxy-3-[(4-methylpyridin-2-YL)oxy]propyl}amino)ethyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-({2-Hydroxy-3-[(4-methylpyridin-2-yl)oxy]propyl}amino)ethyl]phenol is a complex organic compound with a variety of functional groups, including hydroxyl, ether, and amine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-({2-Hydroxy-3-[(4-methylpyridin-2-yl)oxy]propyl}amino)ethyl]phenol typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-methylpyridine with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with a phenol derivative in the presence of a base to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-({2-Hydroxy-3-[(4-methylpyridin-2-yl)oxy]propyl}amino)ethyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
4-[2-({2-Hydroxy-3-[(4-methylpyridin-2-yl)oxy]propyl}amino)ethyl]phenol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-[2-({2-Hydroxy-3-[(4-methylpyridin-2-yl)oxy]propyl}amino)ethyl]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-methylpyridine: Shares the pyridine ring structure and has similar biological activities.
4-(3-Methoxypropoxy)-3-methylpyridin-2-ylmethanol: Contains a similar pyridine ring and hydroxyl group.
Uniqueness
4-[2-({2-Hydroxy-3-[(4-methylpyridin-2-yl)oxy]propyl}amino)ethyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
66781-40-6 |
|---|---|
Fórmula molecular |
C17H22N2O3 |
Peso molecular |
302.37 g/mol |
Nombre IUPAC |
4-[2-[[2-hydroxy-3-(4-methylpyridin-2-yl)oxypropyl]amino]ethyl]phenol |
InChI |
InChI=1S/C17H22N2O3/c1-13-6-9-19-17(10-13)22-12-16(21)11-18-8-7-14-2-4-15(20)5-3-14/h2-6,9-10,16,18,20-21H,7-8,11-12H2,1H3 |
Clave InChI |
MVBFLRYJALXNND-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1)OCC(CNCCC2=CC=C(C=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


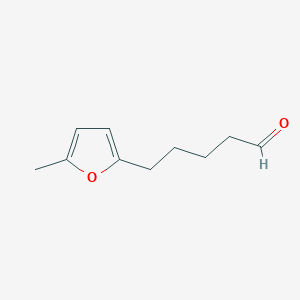
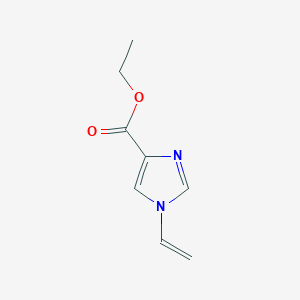
![Trimethoxy[(pentafluorophenoxy)methyl]silane](/img/structure/B14466865.png)

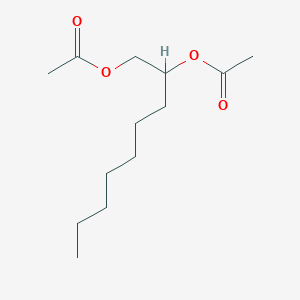
![{2-[(Butan-2-yl)oxy]ethenyl}benzene](/img/structure/B14466878.png)
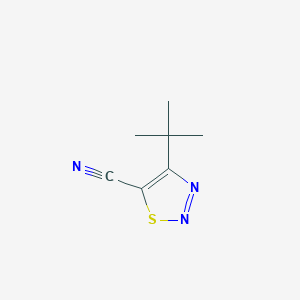
![3-Hydrazinyl-6-[4-(propan-2-yl)phenyl]pyridazine](/img/structure/B14466895.png)
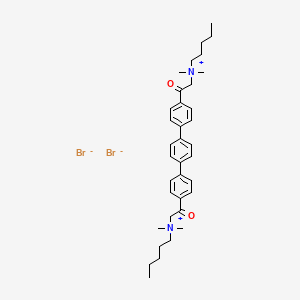
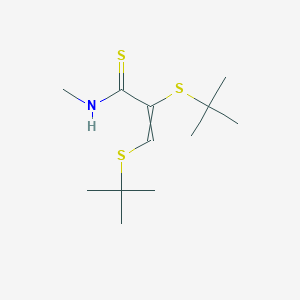

![methyl 3-[(1S,2S)-2-methoxycyclohexyl]propanoate](/img/structure/B14466901.png)


